3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C23H23N5O3S2 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H23N5O3S2/c1-15-5-6-19-24-20(26-9-7-25(2)8-10-26)17(21(29)27(19)13-15)12-18-22(30)28(23(32)33-18)14-16-4-3-11-31-16/h3-6,11-13H,7-10,14H2,1-2H3/b18-12- |
InChI Key |
ANCHOWIBKSYOKZ-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring, the construction of the pyridopyrimidinone core, and the introduction of the piperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: The compound’s unique structure may confer specific biological activities, making it a candidate for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazinyl Substituent Variations
The target compound’s 4-methylpiperazinyl group at position 2 is a common pharmacophore in kinase inhibitors and antimicrobial agents. Analogous compounds exhibit variations in this substituent:
Impact: The 4-methyl group in the target compound balances lipophilicity and metabolic stability compared to hydrophilic (e.g., hydroxyethyl) or smaller (e.g., ethylamino) groups .
Thiazolidinone Ring Modifications
The thiazolidinone ring’s 3-substituent influences electronic and steric properties:
Impact : The 2-furylmethyl group in the target compound provides moderate electron-withdrawing effects and steric accessibility compared to bulkier aromatic or polar substituents .
Pyrido[1,2-a]Pyrimidinone Core Modifications
Substituents on the pyridopyrimidinone core affect binding affinity and solubility:
Biological Activity
The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that exhibits significant biological activity. This article reviews its biological properties, particularly its antimicrobial effects, and discusses relevant research findings and case studies.
Structural Overview
This compound features a pyrido[1,2-a]pyrimidin-4-one core along with a thiazolidinone derivative and a tetrahydrofuran moiety. The presence of these functional groups suggests potential interactions with various biological targets, contributing to its pharmacological profile.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of thiazolidinones have shown potent antibacterial and antifungal activities.
- Antibacterial Activity :
- A study evaluated the antibacterial effects of various thiazolidinone derivatives against eight Gram-positive and Gram-negative bacteria. The results indicated that many tested compounds exhibited activity exceeding that of standard antibiotics like ampicillin and streptomycin by 10–50 times.
- The most effective compound had a Minimum Inhibitory Concentration (MIC) ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae, while Escherichia coli showed the highest resistance .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria | Most Resistant Bacteria |
|---|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | E. cloacae | E. coli |
| Compound 11 | 0.011 | Not specified | S. aureus | M. flavus |
- Antifungal Activity :
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific microbial targets, disrupting cellular functions and leading to cell death. Molecular docking studies have suggested that structural features such as the thiazolidinone ring play a crucial role in binding to bacterial enzymes or receptors.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Case Study 1 : A derivative featuring the thiazolidinone structure demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting the potential for developing new therapeutic agents from this class .
- Case Study 2 : Research on related pyrido[1,2-a]pyrimidine derivatives showed promising results in inhibiting tumor cell proliferation, suggesting potential anticancer properties alongside antimicrobial effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the thiazolidinone and pyridopyrimidinone cores in this compound?
- Methodological Answer: The synthesis typically involves multi-step reactions, such as:
- Step 1: Formation of the thiazolidinone ring via cyclization of thiourea derivatives with α,β-unsaturated carbonyl intermediates under acidic catalysis (e.g., p-toluenesulfonic acid) .
- Step 2: Introduction of the pyridopyrimidinone moiety through condensation reactions, often using 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde as a key intermediate .
- Optimization: Catalyst selection (e.g., Lewis acids) and solvent polarity adjustments (e.g., DMF or ethanol) significantly influence regioselectivity and yield .
Q. Which spectroscopic techniques are critical for confirming the Z-configuration of the thiazolidinone methylidene group?
- Methodological Answer:
- ¹H NMR: The Z-configuration is confirmed by characteristic deshielding of the methylidene proton (δ ~7.5–8.5 ppm) due to conjugation with the thioxo group .
- 13C NMR: The carbonyl carbon (C=O) and thioxo carbon (C=S) resonate at ~170–175 ppm and ~125–130 ppm, respectively, with distinct splitting patterns in DEPT-135 .
- Mass Spectrometry: High-resolution ESI-MS is used to verify molecular ion peaks and rule out isomerization during synthesis .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported bioactivity data for structurally analogous compounds?
- Methodological Answer:
- Docking Studies: Compare binding affinities of the compound’s Z- and E-isomers with target proteins (e.g., kinase enzymes) using software like AutoDock Vina. This clarifies stereochemical impacts on activity .
- QSAR Analysis: Train models on datasets of thiazolidinone derivatives to identify physicochemical predictors (e.g., logP, polar surface area) that correlate with observed contradictions in antimicrobial or anticancer assays .
- Limitations: Computational predictions must be validated with in vitro assays due to potential oversimplification of solvation effects .
Q. What experimental designs are optimal for probing the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer:
- Kinetic Studies: Use stopped-flow spectrophotometry to measure inhibition constants (Ki) under varying pH and temperature conditions, focusing on the thioxo group’s role in covalent binding .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics between the compound and its target (e.g., dihydrofolate reductase) to distinguish entropic vs. enthalpic contributions .
- Mutagenesis: Engineer enzyme active-site mutations (e.g., cysteine to serine) to test the necessity of thiol-mediated interactions .
Q. How can reaction conditions be tuned to minimize by-products during the introduction of the 4-methylpiperazine substituent?
- Methodological Answer:
- Nucleophilic Substitution: Optimize the molar ratio of 4-methylpiperazine to the pyridopyrimidinone precursor (1.2:1) in anhydrous DCM to reduce dimerization .
- Catalysis: Add catalytic KI to enhance leaving-group displacement efficiency in SNAr reactions .
- Monitoring: Use HPLC with a C18 column (ACN/water gradient) to track by-product formation in real time .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the antimicrobial efficacy of thiazolidinone-pyridopyrimidinone hybrids?
- Methodological Answer:
- Standardized Assays: Replicate studies using CLSI/M07-A9 guidelines for MIC determination against reference strains (e.g., S. aureus ATCC 29213) to control for variability .
- Structural Comparisons: Perform pairwise SAR analysis with analogs (e.g., 3-benzyl vs. 3-furylmethyl substitutions) to isolate substituent-specific effects .
- Meta-Analysis: Use statistical tools (e.g., RevMan) to aggregate data from heterogeneous studies, adjusting for differences in solvent/dosage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
